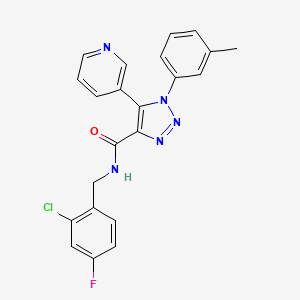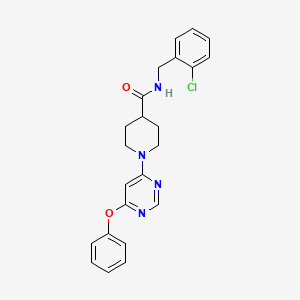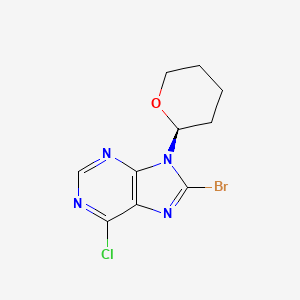
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole compounds involves multi-component reactions, such as the three-component reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. These reactions are efficient for creating a wide array of triazole derivatives, characterized using techniques like FT-IR, NMR, and X-ray diffraction, indicating their complex structural features and potential for further functionalization (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, revealing details about their geometrical configuration and intermolecular interactions. For instance, the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into the triazole ring's orientation relative to adjacent groups and its crystalline packing, which is crucial for understanding the compound's chemical behavior and reactivity (Anuradha et al., 2014).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions and substitutions, which are fundamental for their functionalization and application in synthetic chemistry. For example, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds can produce (pyridin-2-yl)-1H-1,2,3-triazoles, showcasing the versatility of triazole chemistry (Kiselyov, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including those similar to the specified compound, involves innovative chemical reactions that yield a variety of structurally related molecules. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide demonstrates the versatility of triazole chemistry in creating compounds with potential antimicrobial activities (Hacer Bayrak et al., 2009). Additionally, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds to synthesize (pyridin-2-yl)-1H-1,2,3-triazoles highlights the diverse synthetic routes available for constructing triazole-based molecules (A. Kiselyov, 2006).
Biological Activities and Applications
Triazole derivatives exhibit a wide range of biological activities, making them valuable for various scientific research applications. The antimicrobial activities of new 1,2,4-triazole derivatives provide insights into their potential as therapeutic agents (Rahul P. Jadhav et al., 2017). Additionally, the synthesis of benzofuran-1,2,3-triazole hybrids and their evaluation as antifungal preservatives against white and brown-rot fungi demonstrate the applicability of triazole compounds in the preservation field (Fahimeh Abedinifar et al., 2020).
Antitumor Activities
The evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents showcases the interest in triazole derivatives for cancer research. These compounds, particularly those with fluorine substitutions, have shown promising cytotoxic effects against cancer cell lines, highlighting their potential in anticancer therapy (William E. Butler et al., 2013).
Propiedades
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14-4-2-6-18(10-14)29-21(16-5-3-9-25-12-16)20(27-28-29)22(30)26-13-15-7-8-17(24)11-19(15)23/h2-12H,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXJZMQNZTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)



![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)



![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)